molecular formula C7H5F3INO B1413136 2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine CAS No. 1807053-88-8

2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B1413136
CAS No.: 1807053-88-8
M. Wt: 303.02 g/mol
InChI Key: ULJVOJUFLYQGDP-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of iodine, methoxy, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine typically involves the introduction of iodine, methoxy, and trifluoromethyl groups onto a pyridine ring. One common method includes the iodination of 5-methoxy-3-(trifluoromethyl)pyridine using iodine or an iodine-containing reagent under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the selective introduction of the iodine atom.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The methoxy group can participate in oxidation or reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methoxy group can influence the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-methoxy-3-(trifluoromethyl)pyridine
  • 2-Bromo-5-methoxy-3-(trifluoromethyl)pyridine

Comparison: 2-Iodo-5-methoxy-3-(trifluoromethyl)pyridine is unique due to the presence of the iodine atom, which can participate in specific reactions that other halogens (like chlorine or bromine) may not. The methoxy group also provides distinct electronic and steric effects compared to other substituents, influencing the compound’s reactivity and interactions with other molecules.

This detailed overview highlights the significance of this compound in various fields, emphasizing its unique chemical properties and versatile applications

Properties

IUPAC Name

2-iodo-5-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-4-2-5(7(8,9)10)6(11)12-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJVOJUFLYQGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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